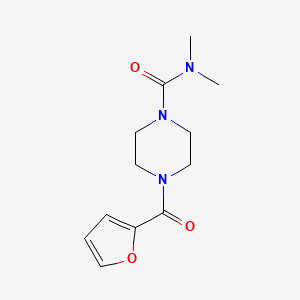

4-(2-呋喃甲酰基)-N,N-二甲基-1-哌嗪甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2-furoyl)-N,N-dimethyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a furoyl group, which is a derivative of furan .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT). These studies often include analysis of the molecule’s conformational stability, vibrational wave numbers, and highest occupied and lowest unoccupied molecular orbitals .Chemical Reactions Analysis

The chemical reactivity of a compound like this would likely depend on the functional groups present in the molecule. For instance, the furoyl group might undergo reactions typical of carbonyl-containing compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect its solubility, melting point, and other properties .科学研究应用

Antiproliferative Activity Against Cervical Cancer Cells

- Application : Compound 15 (IC50: 8.81 ± 0.28 µM) demonstrated the highest antiproliferative activity against HeLa cells among the synthesized compounds . Researchers are exploring its potential as a targeted therapy for cervical cancer.

Lipid Peroxidation Inhibition

- Application : Thiosemicarbazide derivatives 3, 10, and 9, along with triazole derivatives 15, 18, 19, 20, 21, and 22, exhibited potent lipid peroxidation inhibitory activity . These compounds could be valuable in developing antioxidants or protective agents.

Drug Development: Novel Agents

- Application : Several synthesized compounds (3, 4, 6, 7, 8, 9, 10, 11, 12, 15, 16, 18, 19, 20, 21, 22, 23, and 24) are novel, with compound 15 showing remarkable antiproliferative activity . Researchers may investigate their potential as drug candidates.

Biocatalysis and Fermentation

- Application : Leveraging microbial metabolic diversity, biocatalytic and fermentative methods can convert furans into valuable products. These processes are cost-effective and environmentally friendly . Researchers explore their use in bioconversion.

Functionalized N-(4-Bromophenyl) Furan-2-Carboxamide Analogues

- Application : Synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues provides a platform for drug discovery. These compounds may inhibit butyrylcholinesterase, relevant for treating certain diseases .

Enantiopure Furan Synthesis

- Application : Researchers have developed methods to synthesize 2- and 2,3-substituted enantiopure furans, yielding high yields (75%–89%) using Lewis acid catalysts . These compounds may have applications in materials science and pharmaceuticals.

作用机制

Target of Action

Furan-based compounds have been associated with antitubercular activity against mycobacterium tuberculosis . The specific protein targeted is Enoyl acyl carrier protein reductase (InhA) in complex with N-(4-methylbenzoyl)-4-benzylpiperidine .

Mode of Action

For instance, some furan-based compounds have shown inhibitory activity against different cancer cell lines .

Biochemical Pathways

Furan-based compounds have been associated with various biological applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar furan-based compounds have been calculated using swissadme, a tool for predicting pharmacokinetics .

Result of Action

Furan-based compounds have been associated with antiproliferative and antioxidant activities .

安全和危害

未来方向

属性

IUPAC Name |

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13(2)12(17)15-7-5-14(6-8-15)11(16)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBYYVQZJKOMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)

![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)